molecular formula C19H21N3O2 B2498898 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one CAS No. 2310157-17-4

1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one

Cat. No. B2498898
CAS RN: 2310157-17-4
M. Wt: 323.396
InChI Key: HVRUMQDKYDLSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one often involves multi-step synthetic routes that can include reactions such as hydrolytic kinetic resolution (HKR), aminolysis, and catalytic asymmetric synthesis. For instance, Kulig et al. (2007) described the asymmetric synthesis of related piperazin-2-one derivatives using salenCo(III)OAc complexes as catalysts for HKR, followed by aminolysis, achieving enantiomers with high enantiomeric excesses (Kulig, Nowicki, & Malawska, 2007).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as X-ray crystallography for solid-state analysis. Ban et al. (2023) synthesized a class of nitrogenous compounds, including a derivative similar to the molecule of interest, and confirmed their structures via FT-IR, NMR, MS, and X-ray diffraction, underlining the importance of these techniques in determining molecular configurations and conformations (Ban et al., 2023).

Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

Research into 1,4-disubstituted aromatic piperazines, which share structural similarities with 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds, particularly those incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages, have shown to favor G protein activation over β-arrestin recruitment at dopamine D2 receptors. This property is significant for designing novel therapeutics with antipsychotic activity, highlighting the potential of such compounds in psychiatric disorder treatments (Möller et al., 2017).

Alzheimer's Disease Therapy

Compounds structurally related to this compound, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. These findings are crucial for Alzheimer's disease therapy, as they provide a multifunctional therapeutic approach by inhibiting key factors involved in the disease's progression (Umar et al., 2019).

Antimalarial Agents

Piperazine and pyrrolidine derivatives, which share functional groups with the compound , have been synthesized and evaluated for their capacity to inhibit Plasmodium falciparum growth. These studies have identified key structural elements necessary for antiplasmodial activity, offering insights into the design of novel antimalarial agents (Mendoza et al., 2011).

Carbon Dioxide Capture

Research into the degradation of aqueous piperazine, a structural relative, in carbon dioxide capture processes emphasizes the compound's resistance to thermal degradation and oxidation. This property is advantageous for using higher temperatures and pressures in carbon capture processes, potentially leading to overall energy savings (Freeman et al., 2010).

properties

IUPAC Name

4-[3-(2-methylphenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15-5-2-3-6-16(15)8-9-18(23)21-11-12-22(19(24)14-21)17-7-4-10-20-13-17/h2-7,10,13H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRUMQDKYDLSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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